4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-Acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure
Mechanism of Action
Target of Action
The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The sulfonamide functionality of the compound is key to this inhibitory activity . The electron-deficient aryl group results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially suppress the growth and proliferation of cancer cells .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The molecular effect of this compound’s action is the inhibition of PI3K, leading to the suppression of the PI3K/AKT/mTOR pathway . This can result in decreased cell growth and proliferation, particularly in cancer cells where this pathway is often overactive . The cellular effects can include reduced tumor growth and potentially, cell death .
Biochemical Analysis
Biochemical Properties
This compound has been reported to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound interacts with PI3K, leading to changes in the biochemical reactions within the cell .
Cellular Effects
The compound’s interaction with PI3K influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3Kβ .
Molecular Mechanism
The molecular mechanism of action of 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves binding interactions with PI3K, leading to its inhibition . This inhibition can lead to changes in gene expression and other downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and pyridine derivatives under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological systems or as a precursor for bioactive compounds.
Medicine: The compound has potential medicinal applications, particularly as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Benzenesulfonamide derivatives: These compounds have a similar sulfonamide group but differ in their aromatic and heterocyclic components.
Uniqueness: 4-Acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of acetyl, sulfonamide, and thiazolo[5,4-b]pyridine moieties, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-acetyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-13-5-6-16(20-23-18-4-3-11-22-21(18)28-20)12-19(13)24-29(26,27)17-9-7-15(8-10-17)14(2)25/h3-12,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSQUWBFHFFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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